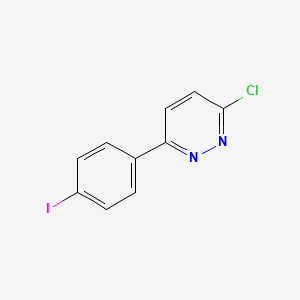
3-Chloro-6-(4-iodophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(4-iodophenyl)pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridazine ring.
Métodos De Preparación
The synthesis of 3-Chloro-6-(4-iodophenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridazine with 4-iodoaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Chloro-6-(4-iodophenyl)pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with an amine group.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-6-(4-iodophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are then utilized in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(4-iodophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain pyridazine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
3-Chloro-6-(4-iodophenyl)pyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has two chlorine atoms attached to the pyridazine ring and is known for its herbicidal properties.
3,6-Dibromopyridazine: Similar to the dichloro derivative, this compound contains bromine atoms and is used in various chemical syntheses.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H6ClIN2 |
|---|---|
Peso molecular |
316.52 g/mol |
Nombre IUPAC |
3-chloro-6-(4-iodophenyl)pyridazine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H |
Clave InChI |
XKBGIHNQXQWNFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


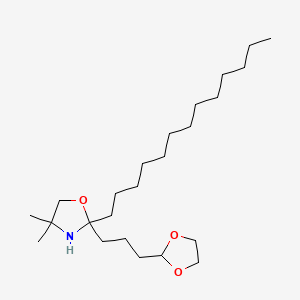
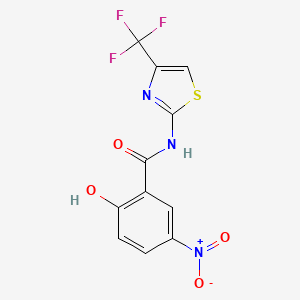
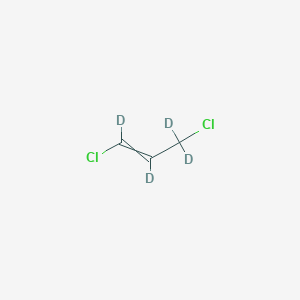

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)
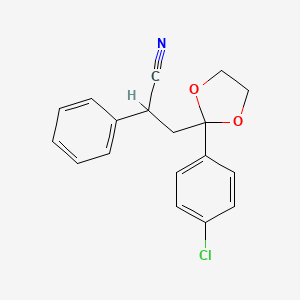

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
